molecular formula C26H17NO2 B12160738 (2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one

Cat. No.: B12160738
M. Wt: 375.4 g/mol
InChI Key: YOPUPRQGLKUWKF-OQKWZONESA-N
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Description

(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one is a complex organic compound that features a benzoxazole ring, a naphthyl group, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one typically involves the condensation of benzoxazole derivatives with naphthyl and phenylprop-2-en-1-one precursors. The reaction conditions often require the use of strong bases or acids to facilitate the condensation process. For instance, the reaction may be carried out in the presence of sodium hydroxide or hydrochloric acid under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-benzoylamino-3-[4-(2-bromophenoxy)phenyl]acrylic acid: Shares structural similarities but differs in functional groups and biological activity.

    (2Z)-2-cyano-N-(2,2’-dichlorobiphenyl-4-yl)-3-hydroxybut-2-enamide: Another compound with a similar backbone but distinct chemical properties.

Uniqueness

(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one is unique due to its specific combination of benzoxazole, naphthyl, and phenylprop-2-en-1-one moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H17NO2

Molecular Weight

375.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-naphthalen-1-yl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C26H17NO2/c28-25(19-10-2-1-3-11-19)22(26-27-23-15-6-7-16-24(23)29-26)17-20-13-8-12-18-9-4-5-14-21(18)20/h1-17H/b22-17+

InChI Key

YOPUPRQGLKUWKF-OQKWZONESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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